![molecular formula C25H16ClN5O2S B2511801 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1023572-13-5](/img/structure/B2511801.png)

5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

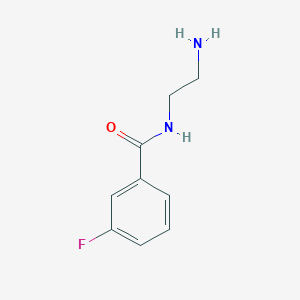

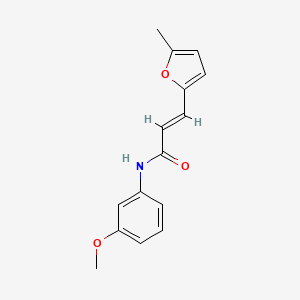

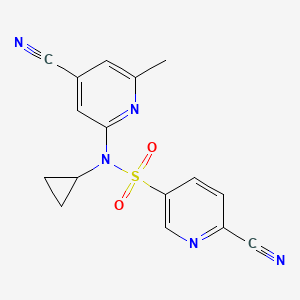

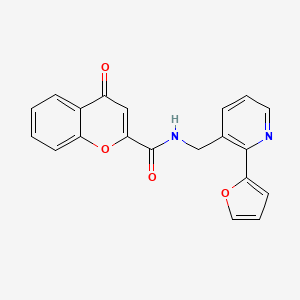

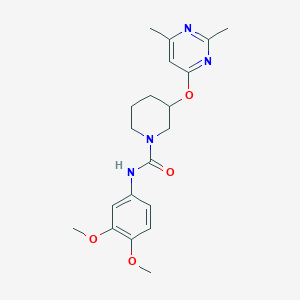

The compound “5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a pyrido[1,2-a]pyrimidin-2-yl group, a phenyl group, and an imidazo[1,2-c]quinazolin-3-one group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. The pyrido[1,2-a]pyrimidin-2-yl group, phenyl group, and imidazo[1,2-c]quinazolin-3-one group contribute to the overall structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 486.0 g/mol. It has one hydrogen bond donor and six hydrogen bond acceptors. Its topological polar surface area is 113 Ų. It has a complexity of 968 .科学的研究の応用

Inhibition of Thymidylate Synthase

Research has indicated that derivatives similar to the specified compound, particularly 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase (TS). These compounds have shown promise as antitumor and/or antibacterial agents. The analogs with specific substituents have demonstrated more potent inhibitory effects against human TS compared to some previously known inhibitors, highlighting their potential in cancer therapy research (Gangjee et al., 1996) (Gangjee et al., 1997).

Synthesis of Heterocyclic Compounds

The compound has also been a precursor in the synthesis of novel heterocyclic compounds with a sulfonamido moiety, aimed at developing new antibacterial agents. This research underscores the compound's utility in generating derivatives with significant antibacterial properties, showcasing its versatility in drug development processes (Azab et al., 2013).

Development of Antioxidants for Lubricating Grease

In a different application, derivatives of the chemical compound have been synthesized and evaluated as antioxidants in lubricating greases. This research highlights the compound's potential utility beyond pharmaceuticals, demonstrating its effectiveness in industrial applications to improve the performance and lifespan of lubricating materials (Hussein et al., 2016).

Anti-inflammatory and Analgesic Activities

Further research has explored the synthesis of derivatives with potential anti-inflammatory and analgesic activities. This suggests the compound's framework is beneficial for creating new molecules that could lead to the development of novel treatments for inflammation and pain management (Kumar & Rajput, 2009).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of the compound 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is the HIV-1 virus, specifically the integrase enzyme (IN) that is essential for retroviral replication .

Mode of Action

The compound this compound interacts with its target by binding into the active site of the HIV-1 integrase. The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .

Biochemical Pathways

The compound this compound affects the HIV-1 life cycle, which consists of viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integrase enzyme, the compound prevents the insertion of viral DNA into the host cell’s genome, thereby disrupting the viral life cycle .

Pharmacokinetics

It is noted that the compound showed no significant cytotoxicity at a concentration of 100 μm , suggesting that it may have favorable bioavailability and tolerability.

Result of Action

The molecular and cellular effects of the compound this compound’s action include the inhibition of HIV-1 replication. Most of the tested compounds displayed moderate inhibitory properties against the HIV-1 virus (NL4-3) in Hela cell cultures .

Action Environment

It is worth noting that the compound was synthesized and evaluated for its in vitro anti-hiv-1 activity , suggesting that its efficacy may be influenced by the specific conditions of the experimental environment.

特性

IUPAC Name |

5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16ClN5O2S/c26-16-10-11-20-27-17(12-21(32)30(20)13-16)14-34-25-28-19-9-5-4-8-18(19)23-29-22(24(33)31(23)25)15-6-2-1-3-7-15/h1-13,22H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKUGAACQALMJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511721.png)

![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)

![{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine](/img/structure/B2511730.png)

![methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2511731.png)

![N-(3-chloro-4-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2511733.png)

![5-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-1,3-benzodioxole](/img/structure/B2511741.png)